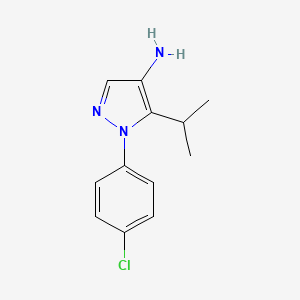

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine

Übersicht

Beschreibung

1-(4-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group at position 1 and an isopropyl group at position 5 of the pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

Claisen-Schmidt Condensation: The initial step involves the base-catalyzed condensation of 4-chloroacetophenone with 4-(propan-2-yl)benzaldehyde to form (2)-1-(4-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(4-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions used.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions vary, but they typically involve standard laboratory techniques and conditions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Analgesic Properties

The analgesic effects of pyrazole derivatives have been well documented. For instance, compounds with similar structures have demonstrated effectiveness in pain relief, suggesting that this compound may also exhibit such properties .

Antioxidant Activity

Several studies have highlighted the antioxidant capabilities of pyrazole derivatives. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing treatments for diseases associated with oxidative damage .

Material Science

Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties. The unique chemical structure of this compound can improve thermal stability and mechanical strength when integrated into polymer systems .

Catalysis

Pyrazole-based compounds are also being investigated as catalysts in various chemical reactions. Their ability to stabilize transition states makes them suitable candidates for facilitating organic transformations, including those used in pharmaceutical synthesis .

Case Study 1: Antimicrobial Efficacy

A study conducted by Samshuddin et al. (2012) evaluated the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibition zones, suggesting their potential use as broad-spectrum antimicrobial agents.

Case Study 2: Analgesic Effects

Research published in the Journal of Medicinal Chemistry investigated the analgesic properties of pyrazole derivatives in animal models. The findings revealed that certain derivatives exhibited dose-dependent pain relief comparable to standard analgesics, indicating a promising avenue for pain management therapies.

Case Study 3: Polymer Applications

A recent study focused on the integration of pyrazole derivatives into polycarbonate matrices to enhance thermal properties. The results demonstrated improved thermal stability and mechanical performance, paving the way for advanced materials in engineering applications.

Wirkmechanismus

The mechanism of action of 1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

1-(4-Chlorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine: Similar structure but different substitution pattern.

1-(4-Chlorophenyl)-5-(methyl)-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

1-(4-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, also known by its CAS number 1508227-54-0, is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄ClN₃ |

| Molecular Weight | 235.72 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-5-propan-2-ylpyrazol-4-amine |

| PubChem CID | 66425921 |

| Appearance | Powder |

This compound features a pyrazole ring substituted with a chlorophenyl group and an isopropyl group, which contributes to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate effective inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

2. Anticancer Properties

Pyrazoline derivatives, closely related to the compound , have been recognized for their anticancer activities. For example, studies have reported that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The presence of the chlorophenyl group is believed to enhance the antiproliferative activity of these compounds .

3. Antioxidant Effects

Compounds with a pyrazole structure have also been noted for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Evaluation

A study focused on the antimicrobial evaluation of several pyrazole derivatives found that compound 7b (a related structure) displayed the lowest binding energy and significant antimicrobial activity against various pathogens. The study employed methods such as time-kill assays to assess the bactericidal effects of these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has revealed that modifications in the pyrazole moiety can significantly influence biological activity. For instance, the introduction of different substituents on the phenyl rings can enhance or diminish the antimicrobial and anticancer activities of these compounds .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-5-propan-2-ylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-8(2)12-11(14)7-15-16(12)10-5-3-9(13)4-6-10/h3-8H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXXGZDMFOQCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.